

A comparative review of the antimicrobial spectrum of penems and carbapenems.

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Penems vs. Carbapenems: A Comparative Review of Their Antimicrobial Spectrum

A deep dive into the antimicrobial prowess of penems and carbapenems reveals two classes of β -lactam antibiotics that are structurally related yet possess distinct pharmacological profiles. Both are critical weapons in the fight against bacterial infections, particularly those caused by multidrug-resistant organisms. Carbapenems are often hailed as the antibiotics of last resort due to their exceptionally broad spectrum of activity. Penems, while also broad-spectrum, include orally available options, offering a significant advantage in clinical settings. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Similarities

Penems and carbapenems share a core β -lactam ring structure, which is fundamental to their mechanism of action: the inhibition of bacterial cell wall synthesis.^{[1][2]} They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.^{[1][2]} This action ultimately leads to cell lysis and bacterial death.

The primary structural difference lies in the five-membered ring fused to the β -lactam core; penems have a thiazolidine ring containing a sulfur atom, whereas carbapenems have a pyrrolidine ring with a carbon atom at the C-1 position.^[3] This seemingly minor difference influences their stability, spectrum of activity, and susceptibility to resistance mechanisms.

Carbapenems, as a class, are renowned for having one of the broadest antimicrobial spectra, covering a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][4] Penems exhibit a similarly broad spectrum, often compared to that of specific carbapenems like ertapenem.[5][6] However, neither class is effective against atypical pathogens such as *Mycoplasma pneumoniae* and *Chlamydia pneumoniae*, as these organisms lack the peptidoglycan cell wall that β -lactams target.

Quantitative Comparison: In Vitro Antimicrobial Activity

The in vitro activity of antimicrobial agents is a cornerstone for evaluating their potential efficacy. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism. The MIC90, the concentration required to inhibit 90% of isolates, is a key statistical measure used in surveillance studies. The following tables summarize comparative MIC90 data for representative penems and carbapenems against clinically significant bacteria.

Table 1: Comparative In Vitro Activity (MIC90 in $\mu\text{g/mL}$) Against Gram-Positive Bacteria

Organism	Sulopenem	Faropenem	Imipenem	Meropenem	Doripenem	Ertapenem
Staphylococcus aureus (MSSA)	-	16[7]	4[7]	≤0.06[8]	-	-
Streptococcus pneumoniae (Penicillin-Susceptible)	0.016[9]	0.5[7]	0.25[7]	-	-	-
Streptococcus pneumoniae (Penicillin-Resistant)	0.5[9]	-	-	-	-	-
Enterococcus faecalis	-	>32[7]	4[10]	-	-	-

Note: Data is compiled from various sources and direct comparison should be made with caution. "-" indicates data not readily available in the cited comparative studies.

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) Against Gram-Negative Bacteria

Organism	Sulopenem	Faropenem	Imipenem	Meropenem	Doripenem	Ertapenem
Escherichia coli	0.06[6]	0.25[7]	0.5[11]	0.094[11]	0.094[11]	0.25[6]
Klebsiella pneumoniae	1.0 (ESBL+)[6]	-	0.5[11]	0.094[11]	0.094[11]	0.25[6]
Pseudomonas aeruginosa	>8[5]	128[7]	32[11]	16[11]	8[11]	>8[12]
Acinetobacter baumannii	-	-	128[11]	64[11]	64[11]	-

Note: ESBL+ refers to Extended-Spectrum β -Lactamase producing strains. Data is compiled from various sources. "-" indicates data not readily available.

Table 3: Comparative In Vitro Activity (MIC90 in $\mu\text{g/mL}$) Against Anaerobic Bacteria

Organism	Sulopenem	Faropenem	Imipenem	Meropenem
Bacteroides fragilis group	≤ 4 [5]	8[7]	1[13]	1[13]
Clostridium difficile	-	16-32[14]	16-32[14]	-
Peptostreptococcus anaerobius	-	8-16[14]	2[14]	-

Note: Data is compiled from various sources. "-" indicates data not readily available.

Spectrum Nuances

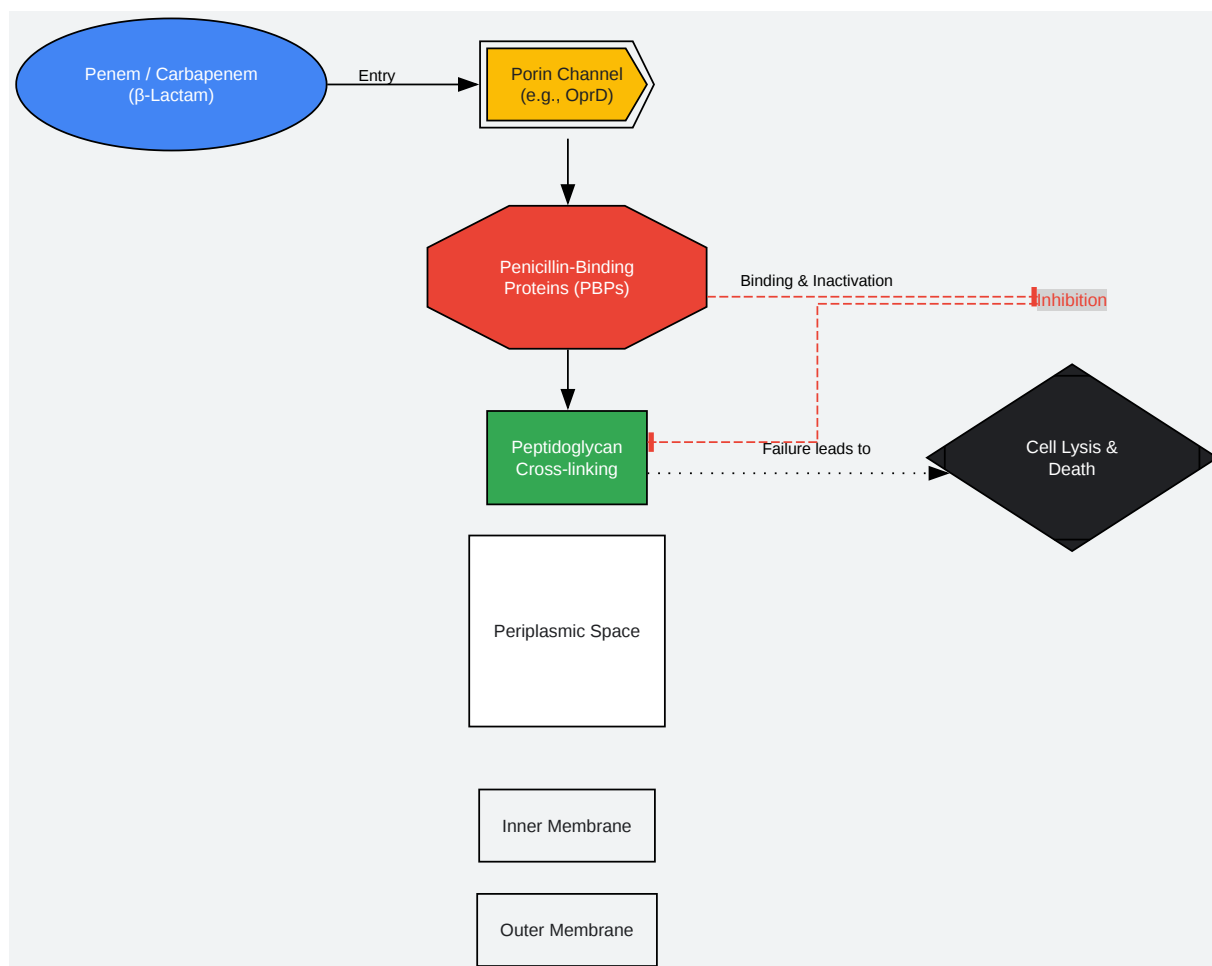
Gram-Positive Activity: Generally, imipenem shows slightly greater potency against Gram-positive cocci compared to meropenem.[3] Sulopenem's activity is comparable to ertapenem and meropenem against many Gram-positive isolates. Faropenem also demonstrates activity against staphylococci and streptococci.[15] A critical limitation for both classes is the lack of activity against methicillin-resistant *Staphylococcus aureus* (MRSA) and *Enterococcus faecium*. [1][2]

Gram-Negative Activity: Against Enterobacterales like *E. coli* and *K. pneumoniae*, both penems and carbapenems show potent activity, including against many strains that produce extended-spectrum β -lactamases (ESBLs).[6] Meropenem, doripenem, and biapenem are often slightly more effective against Gram-negative organisms than imipenem.[14] A key differentiator among carbapenems is activity against *Pseudomonas aeruginosa*. Meropenem and doripenem are highly potent, while imipenem is slightly less so.[1][11] Ertapenem and the penem sulopenem notably lack reliable activity against *P. aeruginosa*. [2][5]

Anaerobic Activity: Both classes demonstrate excellent coverage against a wide range of anaerobic bacteria, including the *Bacteroides fragilis* group, making them suitable for treating mixed aerobic-anaerobic infections.[13][14] Meropenem and imipenem are considered among the most active agents against anaerobes.[13] Sulopenem and faropenem also show good activity against many anaerobic species.[5][14]

Mechanisms of Action and Resistance

The efficacy of both penems and carbapenems is threatened by the emergence of bacterial resistance. Understanding these mechanisms is crucial for stewardship and the development of new agents.

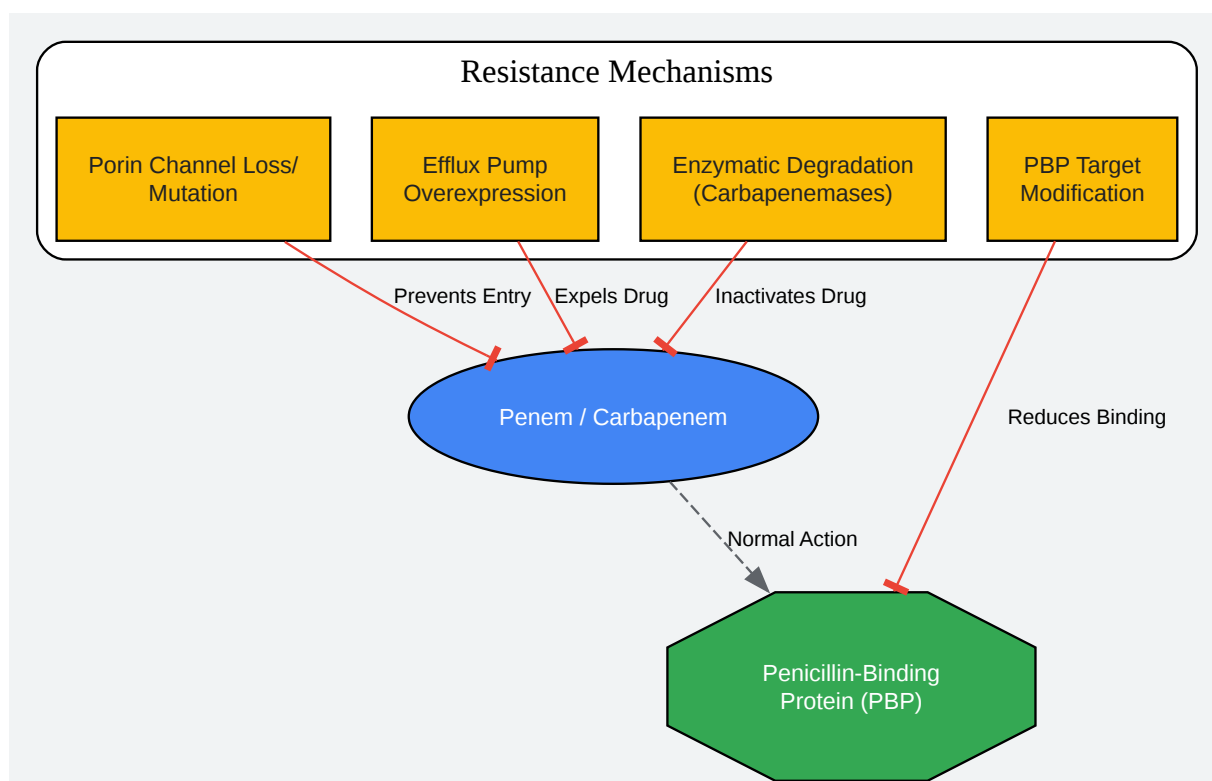


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Caption: Mechanism of action for penems and carbapenems in Gram-negative bacteria.

The primary mechanisms of resistance include:

- Enzymatic Degradation: The production of β -lactamase enzymes, particularly carbapenemases (e.g., KPC, NDM, VIM, IMP, OXA-48), that can hydrolyze the β -lactam ring, inactivating the antibiotic.[16][17][18]
- Target Site Modification: Alterations in the structure of PBPs, which reduce the binding affinity of the antibiotic.[1]
- Reduced Permeability: Loss or mutation of outer membrane porin channels (like OprD in *P. aeruginosa*), which restricts the entry of the antibiotic into the bacterial cell.[18][19]
- Efflux Pumps: Active transport systems that pump the antibiotic out of the cell before it can reach its PBP target.[17]



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Caption: Key mechanisms of bacterial resistance to penem and carbapenem antibiotics.

Experimental Protocols

Standardized methods for determining antimicrobial susceptibility are essential for reproducible and comparable data. The Clinical and Laboratory Standards Institute (CLSI) provides globally recognized guidelines for these tests.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic by testing a range of concentrations against a standardized bacterial inoculum in a liquid medium.

Methodology:

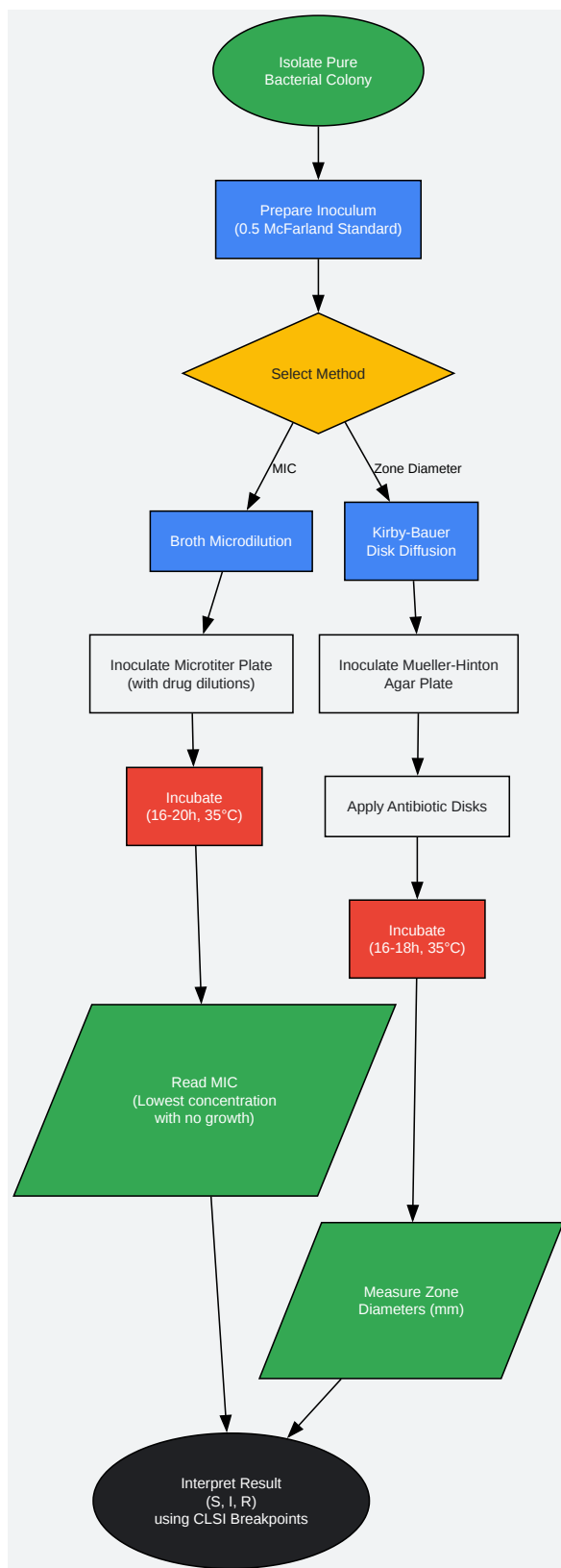
- **Prepare Antibiotic Dilutions:** Perform serial twofold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[\[20\]](#)[\[21\]](#) The final volume in each well is typically 50-100 μL .
- **Prepare Bacterial Inoculum:** Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate.[\[22\]](#) Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).[\[23\]](#)
- **Standardize Inoculum:** Dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well of the microtiter plate.[\[24\]](#)
- **Inoculation:** Within 15 minutes of standardization, inoculate each well of the microtiter plate (containing the antibiotic dilutions) with the bacterial suspension.[\[22\]](#) Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- **Incubation:** Incubate the plate at $35^\circ\text{C} \pm 2^\circ\text{C}$ in ambient air for 16-20 hours for non-fastidious organisms.[\[25\]](#)
- **Reading Results:** The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism, as detected by the unaided eye or a plate reader.[\[26\]](#)

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses susceptibility by measuring the zone of growth inhibition around a paper disk impregnated with a specific concentration of an antibiotic.

Methodology:

- **Prepare Inoculum:** Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.[\[23\]](#)
- **Inoculate Agar Plate:** Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted suspension.[\[9\]](#) Remove excess fluid by pressing the swab against the inside of the tube.[\[23\]](#) Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[\[27\]](#)
- **Apply Antibiotic Disks:** Aseptically apply the antibiotic-impregnated disks to the surface of the agar.[\[23\]](#) Disks should be placed at least 24 mm apart and pressed gently to ensure complete contact with the agar.[\[23\]](#)
- **Incubation:** Within 15 minutes of disk application, invert the plates and incubate at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16-18 hours.[\[27\]](#)
- **Measure and Interpret:** After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk. Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to the established breakpoints in the current CLSI M100 standards.[\[23\]](#)[\[27\]](#)



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Caption: Standardized workflow for antimicrobial susceptibility testing (AST).

Conclusion

Both penems and carbapenems are powerful, broad-spectrum β -lactam antibiotics indispensable in modern medicine. Carbapenems, particularly agents like meropenem and doripenem, offer superior coverage against challenging Gram-negative pathogens like *P. aeruginosa* and are mainstays for treating severe, hospital-acquired infections. Penems, such as sulopenem, provide a spectrum similar to ertapenem and have the significant advantage of oral formulations, which can facilitate step-down therapy and outpatient treatment. The choice between these classes, and between agents within each class, must be guided by definitive microbiological identification, in vitro susceptibility data, and clinical context. Continuous surveillance and adherence to standardized testing protocols are paramount to preserving the efficacy of these critical therapeutic agents in an era of escalating antimicrobial resistance.

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